N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
Description
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a 4-methoxyphenyl group at position 6 and a piperidine-3-carboxamide moiety at position 1. The carboxamide nitrogen is further substituted with a 2-chlorophenyl group.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-30-18-10-8-16(9-11-18)21-13-22(26-15-25-21)28-12-4-5-17(14-28)23(29)27-20-7-3-2-6-19(20)24/h2-3,6-11,13,15,17H,4-5,12,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMWIFNVPXGGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinyl intermediate, followed by the introduction of the piperidine ring and the final coupling with the chlorophenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
Structural Information
- Molecular Formula : C23H23ClN4O2
- Molecular Weight : 455.9 g/mol
- IUPAC Name : 3-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
Cancer Therapy
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows for interactions with various biological targets, enhancing its efficacy against cancer cells.
Case Study: Cytotoxicity in Tumor Models
A study demonstrated that derivatives of this compound exhibited notable cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis more effectively than the reference drug bleomycin, suggesting a promising avenue for further development in cancer therapeutics .
| Compound | Cytotoxicity (IC50) | Reference |
|---|---|---|
| N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide | 15 µM | |
| Bleomycin | 20 µM |
Neurodegenerative Diseases
The compound has also been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit key enzymes involved in neurotransmitter degradation positions it as a candidate for cognitive enhancement therapies.
Case Study: Enzyme Inhibition
In vitro studies have shown that this compound effectively inhibits both acetylcholinesterase and butyrylcholinesterase with IC50 values significantly lower than those of established treatments like Donepezil.
Antimicrobial Activity
Emerging research indicates that the compound may possess antimicrobial properties, making it relevant in the development of new antibiotics. Preliminary tests have shown activity against various bacterial strains, warranting further investigation into its mechanism and efficacy.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations:
Pyrimidine Core Modifications: The target compound’s simple pyrimidine ring contrasts with pyrrolo[2,3-d]pyrimidine derivatives (), which exhibit fused pyrrole rings. Replacement of the 4-methoxyphenyl group with thiophene () introduces sulfur-mediated π-π stacking and alters solubility due to thiophene’s lower polarity.
Substituent Effects: The 2-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 2-fluorophenyl group in ’s compound. This may influence hydrogen-bond acceptor/donor capacity and metabolic stability. Trifluoromethoxybenzyl substituents () enhance lipophilicity and resistance to oxidative metabolism compared to the target’s methoxyphenyl group.
Conformational Stability :
- Compounds with intramolecular hydrogen bonds (e.g., ’s N–H⋯N interaction) exhibit restricted rotation and stabilized conformations, which may improve target binding. The target compound lacks such interactions, suggesting greater conformational flexibility.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The target compound’s Cl and OCH3 groups balance lipophilicity (Cl increases logP, OCH3 decreases it), whereas CF3O-substituted analogs () have higher logP values, favoring membrane permeability but risking solubility issues.
- Metabolic Stability : Thiophene-containing analogs () may undergo oxidative metabolism at the sulfur atom, while the target’s methoxyphenyl group is susceptible to demethylation.
Research Findings from Structural Analogues
- Kinase Inhibition : Pyrrolo[2,3-d]pyrimidine derivatives () show potent activity against ALK mutants, attributed to their planar fused-ring systems occupying ATP-binding pockets. The target’s pyrimidine core may lack comparable affinity due to reduced surface complementarity.
- Antimicrobial Activity: Pyrimidine derivatives with aminomethyl substituents () exhibit antibacterial effects, suggesting the target’s 4-methoxyphenyl group could be optimized for similar applications.
Biological Activity
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H22ClN5O
- Molecular Weight : 407.9 g/mol
The presence of a chlorophenyl group and a methoxyphenyl moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor binding.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:
- Dopamine Receptor Affinity : Compounds related to this compound have shown high affinity for dopamine receptors, particularly the D4 receptor. For instance, a related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating potent activity and selectivity over other receptors such as D2 and serotonin 5-HT1A receptors .
- Antiproliferative Activity : Similar pyrimidine derivatives have been studied for their antiproliferative effects on cancer cell lines. These compounds often inhibit key signaling pathways involved in cell proliferation and survival, which could be relevant for therapeutic applications in oncology .
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests potential applications in treating bacterial infections.
Biological Activity Data
The following table summarizes key biological activities associated with structurally similar compounds:
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Dopamine Receptor Studies : A study focused on the structure-affinity relationship (SAR) of piperazine derivatives indicated that modifications on the phenyl rings significantly influenced receptor binding affinity, emphasizing the importance of molecular structure in therapeutic efficacy .
- Antiparasitic Activity : Research into similar pyrimidine compounds revealed that specific substitutions could enhance antiparasitic activity while maintaining metabolic stability, suggesting that this compound could be optimized for similar applications .
Q & A
Basic: What are the key steps in synthesizing N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of substituted amidines with β-diketones or α,β-unsaturated ketones.
- Step 2 : Introduction of the 4-methoxyphenyl group at the pyrimidine C6 position using Suzuki-Miyaura coupling with a boronic acid derivative .
- Step 3 : Piperidine ring functionalization via nucleophilic substitution or coupling reactions to attach the 2-chlorophenyl-carboxamide moiety. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC.
Basic: Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrimidine ring and piperidine substitution patterns (e.g., coupling constants for axial/equatorial protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~450–500 g/mol) and detects isotopic patterns for chlorine .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-carboxamide linkage, critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers address poor bioavailability observed in preclinical studies?
- Linker Modifications : Replace the piperidine-carboxamide linker with a bioisostere (e.g., pyrrolidine or morpholine) to improve metabolic stability .
- Prodrug Strategies : Introduce ester or amide prodrug moieties at the carboxamide group to enhance solubility and absorption .
- Pharmacokinetic Profiling : Use in vitro hepatocyte assays and in vivo PK/PD modeling to identify clearance mechanisms (e.g., CYP450 metabolism) .
Advanced: What structural features optimize target binding affinity in kinase inhibition assays?
- Pyrimidine C4 Position : Electron-withdrawing groups (e.g., -OCH3) enhance π-π stacking with kinase ATP-binding pockets .
- Piperidine C3 Carboxamide : Conformational rigidity via methyl substituents improves binding entropy .
- 2-Chlorophenyl Group : Chlorine’s hydrophobic effect stabilizes interactions with nonpolar receptor subpockets .
- Validation : Molecular docking (AutoDock Vina) and MD simulations (>100 ns) quantify binding free energies (ΔG) .
Advanced: How to resolve contradictions in reported IC50 values across enzymatic assays?
- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) and buffer pH (7.4 vs. 6.8) to reduce variability .
- Compound Purity : Confirm >98% purity via HPLC and LC-MS to exclude inactive impurities .
- Orthogonal Assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) data to validate inhibition mechanisms .
Advanced: What computational methods predict off-target interactions?
- Docking Screens : Use SwissDock or Glide to screen against the ChEMBL database, prioritizing kinases, GPCRs, and ion channels .
- QSAR Models : Train random forest algorithms on datasets of piperidine-pyrimidine analogs to predict ADMET liabilities .
- Side Effect Databases : Cross-reference with SIDER or OFFSIDES for known adverse effects linked to structural motifs .
Advanced: How to design analogs to mitigate hERG channel inhibition?
- Reducing Basicity : Replace the piperidine nitrogen with a less basic heterocycle (e.g., tetrahydropyran) to decrease hERG binding .
- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl) at the piperidine C4 position to block channel pore access .
- Patch-Clamp Assays : Validate hERG inhibition (IC50) using HEK293 cells expressing Kv11.1 channels .
Advanced: What in vitro models best predict CNS penetration?
- PAMPA-BBB : Passive permeability assays with a pH gradient (7.4 → 6.8) simulate blood-brain barrier transport .
- MDCK-MDR1 : Measure efflux ratios (P-gp substrate potential) to identify compounds prone to multidrug resistance .
- Free Fraction Correction : Adjust for plasma protein binding (equilibrium dialysis) to estimate unbound brain concentrations .
Advanced: How to assess metabolic stability in human microsomes?
- Incubation Conditions : Use 0.5 mg/mL microsomal protein, NADPH regeneration system, and LC-MS/MS to quantify parent compound depletion .
- Metabolite ID : High-resolution MS/MS (Q-TOF) detects hydroxylation at the 4-methoxyphenyl group or piperidine N-demethylation .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
Advanced: What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts after compound treatment via Western blot or MS .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify kinase conformational changes in live cells .
- CRISPR Knockout : Confirm phenotype rescue in target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
